2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methylsulfanyl group at the 2-position and a thienyl group at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2-methylsulfanyl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S2/c1-16-10-13-9-12-4-7(6-2-3-17-5-6)8(11)15(9)14-10/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDVYIZYRFBGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=C(C=NC2=N1)C3=CSC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions One common synthetic route involves the reaction of 3-thiophenecarboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the triazolopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to modify the triazole or pyrimidine rings.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group or the thienyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazole or pyrimidine derivatives.
Substitution: Substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the triazolo-pyrimidine class exhibit a range of biological activities. Notably, 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has shown promise in several areas:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers including breast and lung cancer. The inhibition of this pathway may lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.
- Anti-inflammatory Effects : The compound has also been studied for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Research
In a recent study published by researchers investigating the effects of triazolo-pyrimidines on cancer cells, this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations. The study concluded that the compound's ability to inhibit AXL receptor activity was a key mechanism behind its anticancer properties .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited moderate antibacterial activity. Further structure-activity relationship studies are recommended to optimize its efficacy as an antimicrobial agent .
Comparison with Related Compounds
A comparison table highlighting structural variations among related compounds can provide insights into how modifications affect biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-[4-(Chlorophenyl)-2-(furan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine | Structure | Chlorophenyl substitution enhances lipophilicity. |
| 6-Methyl-7-[4-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine | Structure | Methyl substitution at position 6 increases solubility. |
| 7-[3-(Dimethylamino)phenyl]-2-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Dimethylamino group enhances bioactivity against certain cancers. |
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA can lead to anticancer or antiviral activities.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one: A similar compound with a different substituent at the 5-position.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Another triazole-based compound with a different ring fusion pattern.
3-Amino-1,2,4-triazole: A simpler triazole derivative used in various synthetic applications.
Uniqueness
2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both a methylsulfanyl group and a thienyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9N5S2
- Molecular Weight : 245.34 g/mol
- Chemical Structure :
Biological Activity Overview
Research indicates that compounds in the triazolo-pyrimidine family exhibit a wide range of biological activities. The specific activities associated with this compound include:
- Anticancer Activity : Several studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound shows potential as an antimicrobial agent against different pathogens.
- Antiviral Activity : Preliminary research suggests efficacy against certain viral infections.
Anticancer Activity
A study conducted on related triazolo-pyrimidine derivatives showed that these compounds could inhibit the proliferation of cancer cells. For instance, derivatives exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7) with IC50 values ranging from 20 to 50 µM . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 25 |
| Related Triazolo-Pyrimidines | MCF-7 | 20 - 50 |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10 to 30 µg/mL for these pathogens .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
Antiviral Activity
Research has indicated that triazolo-pyrimidines can inhibit viral replication. Although specific data on this compound is limited, related compounds have shown promise in inhibiting RNA viruses . Further investigations are necessary to elucidate the specific antiviral mechanisms.
Case Studies and Research Findings
-
Cytotoxicity Study :
A recent study assessed the cytotoxic effects of various triazolo-pyrimidines on human cancer cell lines. The results indicated that compounds similar to this compound exhibited selective cytotoxicity towards MCF-7 cells with minimal effects on normal cells . -
Antimicrobial Evaluation :
In a comparative study of antimicrobial agents, derivatives of triazolo-pyrimidines were tested against clinical isolates. The results confirmed that these compounds could serve as effective alternatives to conventional antibiotics in treating resistant bacterial strains . -
Mechanistic Insights :
Investigations into the mechanism of action revealed that triazolo-pyrimidines might induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?
- Methodology : Synthesis typically involves condensation reactions between 3-amino-1,2,4-triazole derivatives and appropriately substituted β-keto esters or aldehydes. Key steps include:
- Use of polar aprotic solvents (e.g., NMP) to enhance intermediate solubility and reaction efficiency .
- Temperature control (e.g., 100°C for 2–8 hours) to balance reaction kinetics and product stability .
- Substitution at the 6-position with thiophene groups via nucleophilic aromatic substitution (SNAr) under basic conditions .
Q. How can researchers characterize the structural purity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methylsulfanyl and thienyl groups). Key shifts: methylsulfanyl (~δ 2.5 ppm), aromatic protons (δ 6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ~320–450 g/mol for similar triazolopyrimidines) .
- X-ray Crystallography : Resolve bond angles (e.g., 109.6° for C–C–H) and π-π stacking interactions (3.63–3.88 Å) in crystalline forms .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Screening Framework :
- Enzyme Inhibition : Target dihydroorotate dehydrogenase (DHODH) or microtubule-associated proteins via IC50 determination (e.g., IC50 < 100 nM for DHODH inhibitors) .
- Cellular Assays : Anti-inflammatory (NF-κB inhibition) or antiproliferative activity (MTT assay) in cancer cell lines .
Advanced Research Questions
Q. How does the methylsulfanyl-thienyl substitution influence structure-activity relationships (SAR) in triazolopyrimidines?
- SAR Insights :
- Methylsulfanyl Group : Enhances lipophilicity (logP ~2.5–3.5), improving membrane permeability but potentially reducing aqueous solubility .
- Thienyl Moiety : Electron-rich heterocycle stabilizes π-π interactions with aromatic residues in enzyme binding pockets (e.g., DHODH) .
- Contradictions : Substitutions at the 6-position (e.g., 3-thienyl vs. 4-chlorophenyl) may invert activity profiles (e.g., microtubule stabilization vs. enzyme inhibition) .
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Troubleshooting Approaches :
- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to DHODH or tubulin .
- Metabolite Profiling : LC-MS/MS to identify off-target interactions with cytochrome P450 enzymes or efflux pumps .
- Species-Specific Variations : Validate activity in human vs. murine cell lines to address interspecies differences in target affinity .
Q. How can crystallography guide the design of analogs with improved pharmacokinetics (PK)?
- Rational Design :
- Binding Pose Analysis : X-ray structures (e.g., PDB: 78Z) reveal hydrogen bonds between the triazolopyrimidine core and DHODH residues (e.g., Arg265) .
- Solvent-Accessible Modifications : Introduce polar groups (e.g., –OH or –NH2) at the 2-position to enhance solubility without disrupting key interactions .
- CYP450 Avoidance : Replace metabolically labile groups (e.g., benzylsulfanyl) with fluorine or trifluoromethyl substituents .
Q. What computational methods predict the compound’s interaction with biological targets?
- In Silico Workflow :
- Docking Simulations : Autodock Vina or Schrödinger Suite to model binding to DHODH (PDB: 78Z) or tubulin (PDB: 1JFF) .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories (RMSD < 2.0 Å) .
- ADMET Prediction : SwissADME or ADMETLab to optimize logP, CYP inhibition, and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
